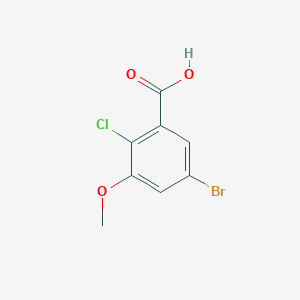

5-Bromo-2-chloro-3-methoxybenzoic acid

描述

Contextualization within Halogenated Benzoic Acid Derivatives in Contemporary Chemical Research

Halogenated benzoic acid derivatives represent a cornerstone in modern chemical research and industrial applications. These compounds are widely utilized as fundamental building blocks and precursors in the synthesis of a vast array of complex organic molecules. researchgate.netijcrt.org The inclusion of halogen atoms—such as fluorine, chlorine, and bromine—onto the benzoic acid scaffold dramatically alters the molecule's physical, chemical, and biological properties. researchgate.net

In contemporary research, these derivatives are instrumental as intermediates for producing agrochemicals, pharmaceuticals, and dyes. researchgate.net For instance, specific fluorinated and chlorinated benzoic acids are crucial precursors for developing quinolonecarboxylic acid derivatives, which exhibit significant antibacterial activity. google.com The presence of halogens can enhance the lipophilicity of a molecule, improve its metabolic stability, or provide a reactive handle for further chemical transformations, such as cross-coupling reactions. google.com Consequently, the synthesis and functionalization of halogenated benzoic acids remain an active area of investigation, driven by the continuous demand for novel materials and therapeutic agents. researcher.life

Significance as a Versatile Synthetic Intermediate and Probe Molecule in Advanced Organic Synthesis

5-Bromo-2-chloro-3-methoxybenzoic acid is recognized for its potential as a versatile synthetic intermediate. Its utility stems from the presence of multiple, distinct reactive sites on the aromatic ring. Each functional group—the carboxylic acid, the bromine atom, the chlorine atom, and the methoxy (B1213986) group—can be selectively targeted for chemical modification, allowing for the construction of complex molecular architectures.

The carboxylic acid group can readily undergo esterification or amidation to form a wide range of derivatives. wikipedia.org The bromo and chloro substituents serve as key handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity between aryl bromides and chlorides can also be exploited for sequential, site-selective functionalization. The methoxy group influences the electronic properties of the ring and can potentially be cleaved to reveal a phenol (B47542) if required for a specific synthetic route. This combination of functionalities makes the molecule a potentially valuable building block for creating libraries of complex compounds for screening in drug discovery and materials science.

Historical Development and Evolution of Synthetic Methodologies for Related Aromatic Systems

The ability to synthesize substituted aromatic compounds like this compound is the culmination of over a century of development in organic chemistry. The journey began in the 19th century with the rejection of vitalism, spurred by Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic molecules could be created from inorganic precursors. wikipedia.orgnih.gov This era established the foundations of organic synthesis and led to a deeper understanding of molecular structure, including the revolutionary formulation of the structure of benzene (B151609) by August Kekulé. wikipedia.org

Early synthetic methods for aromatic compounds relied heavily on electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. These reactions, developed in the late 19th and early 20th centuries, provided the first reliable tools for introducing functional groups onto aromatic rings. However, these methods often suffered from limitations regarding regioselectivity and substrate scope.

The latter half of the 20th century witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. rsc.org The development of palladium-catalyzed reactions, in particular, has had an enormous impact on medicinal chemistry and drug discovery. rsc.org These methodologies allow for the precise and efficient formation of C-C and C-heteroatom bonds under mild conditions, enabling the synthesis of highly complex and functionalized aromatic systems that were previously inaccessible. This evolution from classical substitution reactions to modern cross-coupling chemistry represents a significant leap in synthetic capability, providing the sophisticated tools necessary to construct intricately substituted molecules like this compound. rsc.org

属性

IUPAC Name |

5-bromo-2-chloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCMDUOAPPRKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies

Regioselective Synthesis of 5-Bromo-2-chloro-3-methoxybenzoic Acid

The synthesis of this compound requires precise control over the introduction of substituents onto the aromatic ring to achieve the desired regiochemistry. The arrangement of the bromo, chloro, and methoxy (B1213986) groups is dictated by their respective directing effects and the sequence of their introduction.

Electrophilic aromatic substitution (EAS) is the fundamental process for functionalizing the benzene (B151609) ring. masterorganicchemistry.comyoutube.com The order in which the chloro, methoxy, and bromo groups are introduced is critical for achieving the target 2, 3, 5-substitution pattern on the benzoic acid core. The existing substituents on the ring guide the position of incoming electrophiles. A plausible synthetic strategy would involve the strategic bromination of a pre-existing 2-chloro-3-methoxybenzoic acid precursor.

In this precursor, the directing effects of the substituents would be as follows:

-Cl (Chloro group): An ortho-, para-director and a deactivating group.

-OCH3 (Methoxy group): A strongly activating ortho-, para-director.

-COOH (Carboxylic acid group): A meta-director and a deactivating group.

The position of bromination (position 5) is para to the chloro group, ortho to the methoxy group, and meta to the carboxylic acid group. The powerful ortho-directing effect of the methoxy group, combined with the para-directing effect of the chlorine, strongly favors the introduction of the bromine atom at the C5 position, which is sterically accessible and electronically activated.

The key halogenation step, bromination, proceeds via a well-established two-step electrophilic aromatic substitution mechanism. msu.edulibretexts.org

Generation of the Electrophile: A strong electrophile, typically Br+, is generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst, such as FeBr₃. libretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophilic bromine species. libretexts.org

Electrophilic Attack and Formation of the Arenium Ion: The π-electron system of the substituted benzene ring attacks the electrophilic bromine. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org The positive charge is delocalized across the ring, particularly at the positions ortho and para to the site of attack.

Deprotonation and Restoration of Aromaticity: In the final, fast step, a weak base (such as FeBr₄⁻) removes a proton from the carbon atom bearing the new bromine substituent. minia.edu.eg This restores the aromaticity of the ring and yields the final this compound product. libretexts.org

Alkoxylation, if required to synthesize the precursor, would similarly involve nucleophilic substitution or other specific methodologies depending on the chosen synthetic pathway.

Achieving high yield and purity in the synthesis of this compound hinges on the careful selection of catalysts and the optimization of reaction conditions. Drawing from methodologies for structurally similar compounds, several systems can be proposed.

For the crucial bromination step, a common approach involves using N-bromosuccinimide (NBS) in an acidic medium like sulfuric acid. google.com This system is effective for the monobromination of substituted benzoic acids. google.com Another established method is the use of liquid bromine with a Lewis acid catalyst such as iron powder or ferric bromide (FeBr₃). google.com

Optimization of reaction parameters is essential to maximize the yield of the desired isomer and minimize side products. Key variables include temperature, reaction time, and the molar ratio of reactants. For instance, a patent for the synthesis of 5-bromo-2-chlorobenzoic acid specifies carrying out the bromination in an NBS/sulfuric acid system at a temperature between 10-50 °C. google.com

| Reaction | Starting Material (Analogue) | Reagents/Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Monobromination | 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS) / Sulfuric Acid | Temperature: 10-50 °C | google.com |

| Bromination | 2-Chlorobenzotrichloride | Bromine / Iron Powder | Not specified | google.com |

| Bromination | m-Methoxybenzoic acid | NBS / Red Phosphorus / Potassium Bromide / Sulfuric Acid | Temperature: 25-30 °C; Time: 3h | google.com |

| Bromination | 2-Methylbenzoic acid | Bromine / Sulfuric Acid | Temperature: 25 °C; Time: 20h | chemicalbook.com |

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, its direct synthesis does not involve stereochemical considerations. The synthetic pathways focus on regioselectivity—controlling the position of substituents on the aromatic ring—rather than stereoselectivity.

However, if this compound were to be used as an intermediate in a more complex, multi-step synthesis to produce chiral derivatives, stereochemical control would become a critical factor in those subsequent steps. The introduction of chiral centers or the use of chiral catalysts would then be necessary to control the stereochemical outcome of the final product.

Derivatization Pathways and Scaffold Diversity from this compound

The presence of a carboxylic acid group makes this compound a valuable starting material for generating a wide array of derivatives. The carboxyl moiety is readily transformed into other functional groups, providing a gateway to diverse chemical scaffolds.

The carboxylic acid can be converted into esters, amides, acyl halides, and other related functional groups through standard organic transformations.

Esterification: The formation of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ontosight.ai For example, reacting this compound with ethanol (B145695) would yield the corresponding ethyl ester. ontosight.ai

Amidation: Amides are synthesized by activating the carboxylic acid, followed by a reaction with a primary or secondary amine. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide bond. Alternatively, modern coupling reagents can facilitate the direct formation of amides from carboxylic acids and amines. nih.gov Recent methodologies describe the use of N-chlorophthalimide and triphenylphosphine (B44618) to generate phosphonium (B103445) salts in situ, which activate the carboxylic acid for amidation at room temperature, achieving good to excellent yields. acs.orgresearchgate.net

These derivatization pathways allow for the systematic modification of the molecule's properties, which is a key strategy in fields such as medicinal chemistry and materials science.

| Target Functional Group | General Transformation | Typical Reagents | Reference |

|---|---|---|---|

| Ester | Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | ontosight.ai |

| Amide | Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Primary or Secondary Amine | nih.gov |

| Amide | Amidation (Direct Coupling) | Amine, Coupling agents (e.g., N-chlorophthalimide/Triphenylphosphine) | acs.orgresearchgate.net |

| Acyl Halide | Acyl Halogenation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at Halogen Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For a substrate like this compound, these reactions would typically occur at the halogenated positions (C2-Cl and C5-Br). The relative reactivity of aryl halides in these couplings generally follows the order I > Br > Cl. libretexts.org This suggests that selective coupling at the more reactive C-Br bond might be achievable under carefully controlled conditions before reaction at the C-Cl bond occurs.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron species, such as a boronic acid or ester, to form a C-C bond. libretexts.orgwikipedia.org Theoretically, reacting this compound with an aryl or vinyl boronic acid could selectively replace the bromine atom to yield a biphenyl (B1667301) or styrenyl derivative, respectively. The reaction is typically catalyzed by a palladium(0) complex and requires a base. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Application of this reaction to this compound would likely involve the preferential reaction at the C-Br bond with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base to introduce a vinyl group at the C5 position. wikipedia.org

Sonogashira Reaction: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It could be employed to introduce an alkynyl substituent at the C5-position of this compound. Copper-free protocols for the Sonogashira reaction have also been developed. nih.gov

Despite the high potential of these reactions for derivatizing this compound, specific published examples with detailed reaction conditions and yields for this particular substrate are not found.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In the structure of this compound, the primary leaving groups are the chloro and bromo substituents. The carboxylic acid group (-COOH) is an electron-withdrawing group, while the methoxy group (-OCH₃) is electron-donating.

Substitution of Chlorine (C2): The chlorine atom is ortho to the electron-withdrawing carboxylic acid group. This ortho relationship can activate the C2 position towards SNAr by stabilizing the intermediate Meisenheimer complex. libretexts.org

Substitution of Bromine (C5): The bromine atom is meta to the carboxylic acid group, a position that does not effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org Therefore, SNAr at the C5 position is expected to be significantly less favorable than at the C2 position.

While the electronic arrangement suggests that SNAr reactions with strong nucleophiles (e.g., alkoxides, amines) could potentially occur at the C2 position, no specific experimental studies on this compound have been reported to confirm this reactivity and provide reaction conditions or yields.

Directed ortho-Metalation (DoM) Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of substituted aromatic compounds. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryl-lithium intermediate that can then be trapped by various electrophiles. baranlab.org

For this compound, there are two potential directing groups: the carboxylic acid and the methoxy group.

Carboxylic Acid as DMG: The deprotonated carboxylate is a powerful DMG. It would direct metalation to the adjacent C6 position. Studies on unprotected benzoic acids have shown that this is a feasible strategy. organic-chemistry.org

Methoxy Group as DMG: The methoxy group is also a known DMG, capable of directing metalation to its ortho positions, C2 and C4. However, the C2 position is already substituted with chlorine. Therefore, the methoxy group would direct lithiation to the C4 position.

The regiochemical outcome of a DoM reaction on this molecule would depend on the interplay between these two directing groups and the reaction conditions (e.g., the base used). organic-chemistry.org For instance, in the related compound 2-methoxybenzoic acid, the site of metalation can be controlled by the choice of the organolithium base. organic-chemistry.org However, without experimental data for this compound, the precise regioselectivity for its DoM remains theoretical. No published studies were found that explore DoM strategies on this specific compound.

Advanced Spectroscopic and Computational Elucidation of Structure and Reactivity

High-Resolution Spectroscopic Characterization Techniques

While specific experimental data for 5-Bromo-2-chloro-3-methoxybenzoic acid is not widely available in the reviewed literature, a predictive analysis based on established principles of spectroscopy can be conducted.

Multi-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, would be instrumental in the complete structural assignment of this compound.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The two aromatic protons would likely appear as doublets in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups, as well as the electron-donating effect of the methoxy group. The methoxy protons would present as a singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift.

The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group would be the most deshielded, appearing at the lowest field. The chemical shifts of the aromatic carbons would be determined by the substitution pattern, with carbons directly attached to electronegative atoms (bromine and chlorine) showing characteristic shifts.

Two-dimensional NMR experiments would be crucial for unambiguous assignments. A COSY spectrum would reveal the coupling between the two aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. Finally, an HMBC spectrum would show long-range correlations between protons and carbons, confirming the connectivity of the methoxy group and the relative positions of the substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-COOH | - | ~165-170 |

| C2-Cl | - | ~130-135 |

| C3-OCH₃ | - | ~155-160 |

| C4-H | ~7.5-7.8 | ~115-120 |

| C5-Br | - | ~110-115 |

| C6-H | ~7.8-8.1 | ~130-135 |

| OCH₃ | ~3.9-4.1 | ~55-60 |

| COOH | ~11-13 | - |

This table is interactive. Click on the headers to sort the data.

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the carboxylic acid and the methoxy group would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring would be found in the 1450-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would be expected at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in the conformational analysis of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values and actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 |

| Carboxylic Acid | C-O stretch | 1200-1300 |

| Methoxy | C-O stretch | 1200-1300 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Chloroalkane | C-Cl stretch | 600-800 |

| Bromoalkane | C-Br stretch | 500-600 |

This table is interactive. Click on the headers to sort the data.

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₆BrClO₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would be a key identifier for the compound.

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule. The fragmentation pathways could involve the loss of the carboxylic acid group (as COOH or CO₂ and H), the methoxy group (as CH₃ or OCH₃), and the halogen atoms. Analysis of the fragment ions would provide further confirmation of the molecular structure.

X-ray Crystallography for Solid-State Structural Analysis

As of the latest literature review, a crystal structure for this compound has not been reported. However, if a suitable single crystal could be obtained, X-ray crystallography would provide definitive information about its solid-state structure.

It is highly probable that the carboxylic acid groups would form intermolecular hydrogen bonds, leading to the formation of dimers, a common structural motif for carboxylic acids in the solid state. The presence of bromine and chlorine atoms could also lead to the formation of halogen bonds, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. Furthermore, π-stacking interactions between the aromatic rings could also play a role in the crystal packing.

X-ray crystallography would provide precise measurements of bond lengths and angles, which could be compared with theoretical values from computational models. The analysis would reveal the planarity of the benzene ring and the orientation of the carboxylic acid and methoxy groups relative to the ring. Any steric strain due to the presence of bulky substituents could be quantified through deviations from ideal bond angles.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful computational tools to investigate the properties of molecules at the atomic and electronic levels. These methods provide deep insights into molecular structure, stability, and reactivity, complementing and guiding experimental studies. For this compound, these computational approaches are invaluable for elucidating its intrinsic characteristics that are otherwise challenging to probe directly.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules like this compound. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to ensure reliable results. psu.eduresearchgate.net

The electronic structure of the molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netdntb.gov.ua For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy group may counteract this effect to some extent.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.5 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.76 eV | Propensity to accept electrons |

Table 1. Predicted global reactivity descriptors for this compound calculated using DFT. These values are illustrative and based on typical results for similarly substituted aromatic compounds.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises primarily from the rotation around two single bonds: the C-COOH bond connecting the carboxylic acid group to the aromatic ring and the C-O bond of the methoxy group. The different spatial arrangements resulting from these rotations are known as conformers or rotamers. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. researchgate.net

This analysis is performed by systematically changing the dihedral angles of interest and calculating the molecule's potential energy at each step, a process known as Potential Energy Surface (PES) mapping. princeton.edumdpi.com For the carboxylic acid group, two primary planar conformers are typically considered: one where the C=O bond is syn (cis) to the C-Cl bond and another where it is anti (trans). Steric hindrance between the bulky chloro substituent at the ortho position and the carboxylic acid group likely influences which conformer is more stable. DFT calculations on similar ortho-substituted benzoic acids have shown that non-planar structures can also represent energy minima. researchgate.net

Similarly, the methoxy group's orientation relative to the ring can vary. The PES scan for the C(ring)-O-C-H dihedral angle helps determine the preferred orientation of the methyl group. The interplay between the rotational positions of both the carboxylic and methoxy groups leads to a complex PES with multiple local minima and transition states. Identifying the global minimum energy conformer is crucial as it represents the most populated structure at equilibrium and is the basis for predicting other molecular properties.

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kJ/mol) | Description |

| A | ~0° | 0.00 | Most stable conformer, likely with the C=O group oriented away from the chloro substituent. |

| B | ~180° | 8-12 | Less stable planar conformer due to steric repulsion between C=O and the ortho-chloro group. |

| TS1 | ~90° | 15-20 | Transition state for rotation of the carboxylic acid group, representing the energy barrier. |

Table 2. Illustrative relative energies for key conformers of this compound based on the rotation of the carboxylic acid group. Values are typical for ortho-substituted benzoic acids.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret and validate experimental spectra. DFT methods are widely employed to compute parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netdergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors. dergipark.org.tr From these tensors, the isotropic shielding values are obtained and then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra. acs.orgresearchgate.net For this compound, calculations would predict distinct chemical shifts for the two aromatic protons and the protons of the methoxy and carboxylic acid groups. Similarly, ¹³C chemical shifts for each unique carbon atom in the molecule can be computed. Comparing these predicted spectra with experimental data is a powerful method for confirming molecular structure. nih.gov While specific experimental data for this compound is not widely published, the accuracy of DFT-predicted NMR shifts for a vast range of organic molecules is well-established. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. mdpi.com After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. This yields a set of vibrational modes and their corresponding frequencies and intensities. dergipark.org.tr The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net These calculations allow for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C-O stretches of the ether and acid, and vibrations involving the C-Cl and C-Br bonds. researchgate.netucl.ac.uk

| Vibration Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity |

| O-H stretch (Carboxylic Acid) | 3400-3550 | Broad, Strong |

| C-H stretch (Aromatic) | 3050-3150 | Medium |

| C-H stretch (Methoxy) | 2900-3000 | Medium |

| C=O stretch (Carbonyl) | 1710-1735 | Strong, Sharp |

| C-C stretch (Aromatic Ring) | 1450-1600 | Medium-Strong |

| C-O stretch (Ether & Acid) | 1200-1300 | Strong |

| C-Cl stretch | 700-800 | Medium |

| C-Br stretch | 550-650 | Medium |

Table 3. Predicted characteristic infrared vibrational frequencies for this compound based on DFT calculations.

Investigation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Key Transformations

Understanding the step-by-step molecular pathways is essential for controlling reaction outcomes and optimizing synthetic routes.

The synthesis of 5-Bromo-2-chloro-3-methoxybenzoic acid involves a sequence of electrophilic aromatic substitution (EAS) reactions. A plausible synthetic route begins with 3-methoxybenzoic acid, followed by sequential halogenation. The mechanism for these transformations is dictated by the directing effects of the substituents present on the benzene (B151609) ring at each stage.

The general mechanism for electrophilic aromatic halogenation involves two primary steps:

Attack of the aromatic π-electron system on an activated electrophile (e.g., Br⁺ or Cl⁺, often generated with a Lewis acid catalyst) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comwikipedia.org

Rapid deprotonation of the arenium ion by a weak base to restore aromaticity and yield the substituted product. masterorganicchemistry.com

Synthetic Pathway and Directing Effects:

Starting Material: 3-Methoxybenzoic acid. In this molecule, the methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. quora.com

Step 1: Chlorination. The powerful activating effect of the -OCH₃ group dominates the deactivating effect of the -COOH group. The methoxy group directs the incoming electrophile (Cl⁺) to the positions ortho and para to it (positions 2, 4, and 6). The carboxyl group directs meta to itself (positions 2 and 6). Therefore, the positions most activated for substitution are C2 and C6. Steric hindrance from the adjacent methoxy and carboxyl groups may influence the selectivity between these two sites. The introduction of chlorine at the C2 position yields 2-chloro-3-methoxybenzoic acid.

Step 2: Bromination. With the C2 position now occupied by a chloro group, the next bromination step is directed by three substituents: the ortho, para-directing -OCH₃ group, the meta-directing -COOH group, and the weakly deactivating, ortho, para-directing -Cl group.

The -OCH₃ group directs to C4 and C6.

The -COOH group directs to C5.

The -Cl group directs to C4 and C6. The directing effects of the -OCH₃ and -Cl groups reinforce each other towards C4 and C6. However, the position meta to the deactivating carboxyl group (C5) is the least deactivated of the remaining positions. The strong activation of the methoxy group makes the position para to it (C6) and ortho to it (C4) highly favorable. Ultimately, the cumulative electronic effects and potential steric factors lead to the substitution of bromine at the C5 position, yielding the final product, this compound.

Derivatives of this compound, such as its esters, are valuable substrates in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, for forming new carbon-carbon bonds. nih.gov The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring presents a challenge of chemoselectivity.

The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps: nih.govchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an arylpalladium(II) complex. This step is often rate-determining. nih.gov

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

For a dihalogenated substrate like a this compound derivative, the selectivity of the initial oxidative addition step is critical. The relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, which corresponds to their bond dissociation energies. Therefore, the Pd(0) catalyst is expected to selectively insert into the more reactive C-Br bond over the stronger, less reactive C-Cl bond. This allows for the selective functionalization of the C5 position, leaving the C2-Cl bond intact for potential subsequent cross-coupling reactions under more forcing conditions. Electronic effects from the other ring substituents can further influence the reactivity of each halogen site. nih.gov

Kinetic Studies of Relevant Reaction Steps

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper mechanistic understanding.

Electrophilic Aromatic Substitution: The rate law for EAS is typically second order, being first order in both the aromatic substrate and the electrophile: Rate = k[Arene][E⁺] . The rate-determining step is the formation of the charged arenium ion intermediate. masterorganicchemistry.com Activating groups (like -OCH₃) increase the rate constant (k) by stabilizing the positive charge in the intermediate, thus lowering the activation energy (Ea). Deactivating groups (like -COOH and -Cl) decrease the rate by destabilizing the intermediate and increasing the activation energy.

Palladium-Catalyzed Cross-Coupling: The kinetics of Suzuki-Miyaura reactions can be complex, with the rate-determining step varying based on the substrates, catalyst, ligands, and other conditions. nih.gov Often, the oxidative addition step is rate-limiting, and the rate law can be expressed as Rate = k[Aryl Halide][Pd(0) catalyst] .

The following table presents illustrative activation parameters for related, well-studied reactions to provide context for the energetic profiles of the transformations discussed.

| Reaction Type | Example Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Electrophilic Bromination | Bromination of Toluene | 15.2 | -25 | ~16 |

| Suzuki-Miyaura Coupling (Oxidative Addition) | Pd(PPh₃)₄ + PhBr | 18.5 | -10 | ~19 |

Note: Data is illustrative for analogous systems and not for this compound itself.

Solvents and catalysts play a pivotal role in controlling reaction kinetics and, particularly in the case of multifunctional molecules, selectivity.

Electrophilic Aromatic Substitution: Solvent polarity can influence the rate of EAS. More polar solvents can stabilize the charged arenium ion intermediate, potentially accelerating the reaction. The choice of catalyst (e.g., FeCl₃, AlBr₃) is crucial for activating the halogen, thereby increasing the concentration of the active electrophile and accelerating the reaction rate. masterorganicchemistry.com

Cross-Coupling Reactions: In the context of dihaloarenes, the choice of solvent, palladium precursor, and especially the phosphine (B1218219) ligand can dramatically influence both the rate and the chemoselectivity of the reaction. whiterose.ac.uk

Solvent: Polar aprotic solvents like DMF or dioxane are commonly used. The solvent can affect the stability and aggregation state of the catalyst and influence the rate of the transmetalation step. researchgate.netrsc.org

Catalyst/Ligand: The nature of the ligand on the palladium center is paramount. Bulky, electron-rich phosphine ligands generally promote the oxidative addition step and can be tuned to enhance selectivity for one C-X bond over another. For instance, specific catalyst systems have been developed to favor C-Cl activation, overriding the intrinsic reactivity preference for C-Br. nih.gov

The table below illustrates how catalyst and solvent choices can affect the outcome of cross-coupling reactions on a representative dihaloarene.

| Substrate | Catalyst System | Solvent | Major Product (Selectivity C-Br : C-Cl) |

|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ / K₂CO₃ | Dioxane | Coupling at C-Br (>95 : 5) |

| 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ / P(t-Bu)₃ / CsF | Toluene | Coupling at C-Br (>98 : 2) |

| 1-Bromo-4-chlorobenzene | Specialized Ni-based catalyst | NMP | Coupling at C-Cl (5 : >95) |

Note: This data is illustrative, showing general principles of chemoselectivity in cross-coupling reactions.

Role in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The distinct substitution pattern of 5-Bromo-2-chloro-3-methoxybenzoic acid, featuring multiple reactive sites, positions it as a valuable starting material for the synthesis of complex organic molecules. The presence of bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, while the carboxylic acid and methoxy (B1213986) groups can be manipulated to introduce further diversity.

Utility in the Construction of Polycyclic and Heterocyclic Ring Systems

While direct, specific examples of the use of this compound in the synthesis of polycyclic and heterocyclic ring systems are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests significant potential. For instance, the bromine and chlorine atoms can serve as handles for intramolecular and intermolecular cyclization reactions to form fused ring systems. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of such complex scaffolds. The carboxylic acid group can be converted to other functionalities, such as amides or esters, which can then participate in cyclization cascades to build heterocyclic rings.

Application in the Modular Assembly of Diverse Chemical Scaffolds

The concept of modular assembly, where complex molecules are built by sequentially connecting well-defined building blocks, is a cornerstone of modern organic synthesis. This compound is an exemplary modular unit due to the differential reactivity of its halogen substituents. This allows for a programmed, stepwise introduction of different molecular fragments, leading to the creation of a diverse library of compounds from a single, versatile precursor. For example, the bromo substituent can be selectively reacted under one set of cross-coupling conditions, leaving the chloro group intact for a subsequent, different coupling reaction. This orthogonal reactivity is highly desirable for the efficient and controlled synthesis of complex target molecules.

Contribution to Methodological Advancements in Organic Chemistry

Beyond its role as a synthetic precursor, this compound and its derivatives have the potential to contribute to the development of new synthetic methods and catalytic systems.

Development of Novel Reagents and Catalytic Systems Utilizing the Compound as a Ligand Precursor

The structural rigidity and the presence of potential coordinating atoms (oxygen from the methoxy and carboxylic acid groups) make this compound an interesting candidate for the development of novel ligands for catalysis. Following modification of the carboxylic acid group, for instance, into a phosphine (B1218219) or an N-heterocyclic carbene precursor, the resulting molecule could act as a ligand for transition metals. The electronic properties of the aromatic ring, influenced by the electron-withdrawing chloro and bromo groups and the electron-donating methoxy group, could fine-tune the catalytic activity of the metal center, potentially leading to new catalysts with enhanced reactivity, selectivity, or stability.

Expansion of Reaction Scope and Efficiency in C-C, C-N, and C-O Bond Forming Reactions

The unique electronic and steric environment of this compound can be exploited to expand the scope and efficiency of fundamental bond-forming reactions. The predictable reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions makes it a useful substrate for testing the limits of new catalytic systems. By studying how different catalysts perform in coupling reactions with this sterically hindered and electronically complex substrate, chemists can gain valuable insights into the mechanism of these transformations and develop more robust and versatile catalysts for the synthesis of a wide range of organic compounds.

Potential as a Building Block for Functional Materials

The inherent properties of this compound, including its aromatic core and multiple functional groups, suggest its potential as a monomer or a key building block for the synthesis of functional materials such as polymers, metal-organic frameworks (MOFs), and organic electronic materials. The rigid benzoic acid backbone can impart thermal stability and defined dimensionality to polymers. The halogen and methoxy substituents can be used to modulate the electronic properties, solubility, and packing of the resulting materials. For instance, the incorporation of this unit into conjugated polymers could influence their photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the carboxylic acid group is a common linker in the construction of MOFs, and the bromo and chloro substituents could serve as sites for post-synthetic modification to tailor the properties of the framework for applications in gas storage, separation, or catalysis.

Design and Synthesis of Precursors for Polymer and Supramolecular Architectures

The distinct functional groups on the this compound ring serve as reactive handles for constructing complex macromolecular and supramolecular structures. The strategic placement of these groups allows for controlled, stepwise synthesis of precursors for specialized polymers and self-assembling systems.

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation to form monomers suitable for step-growth polymerization, leading to polyesters and polyamides. The halogen substituents (bromine and chlorine) provide orthogonal reactivity. They are key participants in various cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, which are fundamental for creating carbon-carbon bonds and extending polymer chains or building intricate molecular architectures. The methoxy group, while less reactive, influences the molecule's electronic properties, solubility, and spatial conformation, which in turn affects the properties of the resulting polymer or supramolecular assembly.

Research into similarly substituted aromatic compounds has demonstrated their utility. For instance, various ring-disubstituted phenylcyanoacrylates, synthesized from corresponding benzaldehydes, have been successfully copolymerized with styrene to create novel polymers with specific thermal and molecular weight characteristics. chemrxiv.org This highlights the principle that substituted benzoic acid derivatives are valuable precursors for creating polymers with tuned properties. The multifunctionality of this compound allows it to act as a precursor for monomers that can lead to hyperbranched polymers or dendrimers, where the different reactive sites enable controlled branching.

Table 1: Functional Groups of this compound and Their Roles in Synthesis

| Functional Group | Potential Reaction Types | Role in Polymer/Supramolecular Synthesis |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Acid Chloride Formation | Forms ester or amide linkages for polyesters and polyamides; serves as a hydrogen-bonding site for directing supramolecular self-assembly. |

| Bromine (-Br) | Suzuki, Heck, Sonogashira, Stille Cross-Coupling | Enables carbon-carbon bond formation to create complex polymer backbones, link molecular units, or serve as a site for post-polymerization functionalization. |

| Chlorine (-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling | Provides an additional, less reactive site for cross-coupling compared to bromine, allowing for sequential and controlled synthetic steps. |

| Methoxy (-OCH₃) | Ether cleavage (under harsh conditions) | Modulates electronic properties, solubility, and steric hindrance; influences the packing and conformation of molecules in solid-state and supramolecular structures. |

Integration into Framework Materials (e.g., MOFs, COFs) for Specific Chemical Applications

The development of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) has opened new avenues for applications in gas storage, catalysis, and sensing. researchgate.netresearchgate.netnih.gov These materials are constructed from molecular building blocks: metal ions or clusters linked by organic ligands in MOFs, and organic units connected by strong covalent bonds in COFs. researchgate.netresearchgate.netescholarship.org

This compound is an excellent candidate for use as an organic linker in the synthesis of these framework materials. The carboxylic acid group can coordinate with metal centers to form the nodes of a MOF. The length and rigidity of the benzoic acid core define the pore size and topology of the resulting framework, while the other substituents can impart specific functionalities.

The bromo, chloro, and methoxy groups lining the pores of a framework can be used to fine-tune its chemical environment. For example:

Catalysis: The functional groups can act as catalytic sites or as anchors for catalytically active species.

Selective Adsorption: The polarity and size of the groups can modify the surface of the pores, enhancing the selective adsorption of specific molecules or gases.

Post-Synthetic Modification: The bromine and chlorine atoms are particularly valuable as they provide reactive sites for post-synthetic modification. After the framework is constructed, these halogens can be replaced with other functional groups through various chemical reactions, allowing for the properties of the material to be altered without redesigning the entire synthesis.

MOFs are known for their high porosity and large surface areas, making them suitable for various chemical applications. researchgate.net For instance, MOF-5, which uses terephthalic acid as a linker, is a well-known example of a highly porous material. nih.govnih.gov By using a more complex, functionalized linker like this compound, new MOFs could be designed with enhanced stability or tailored functionality for specific applications. researchgate.net Similarly, in COFs, where building blocks are linked by covalent bonds, this molecule could be used to create highly robust and permanently porous structures with functionalized channels. nih.govescholarship.org

Table 2: Potential Impact of this compound as a Linker in Framework Materials

| Framework Type | Role of the Linker | Potential Application |

| MOFs | Coordinates with metal ions via the carboxylate group. The halogen and methoxy groups functionalize the pore interior. | Gas Storage/Separation: Modified pore surfaces for selective gas uptake.Catalysis: Functional groups act as catalytic sites or anchor points for catalysts. |

| COFs | Forms strong covalent bonds (e.g., boronate esters, imines, after modification). Creates a robust, porous organic network. | Sensing: Electronic properties tuned by substituents can be used for chemical sensing.Drug Delivery: Functionalized pores can be tailored for controlled release of guest molecules. |

Future Research Directions and Emerging Methodologies

Exploration of Novel Reactivity and Unconventional Transformations

Future investigations into 5-Bromo-2-chloro-3-methoxybenzoic acid will likely concentrate on uncovering novel reactivity patterns and executing unconventional chemical transformations. The unique electronic and steric properties conferred by the bromo, chloro, and methoxy (B1213986) substituents provide a rich playground for synthetic exploration.

A primary area of interest is the selective functionalization of the C-H bonds on the aromatic ring. While the existing substituents direct reactivity, modern catalytic systems, such as those employing iridium, can enable selective C-H activation at positions not typically favored, leading to the introduction of new functional groups. researchgate.net Research into carboxylate-directed C-H activation is particularly relevant, as the benzoic acid moiety can itself steer catalysts to specific ortho positions, allowing for late-stage diversification of the molecular structure. researchgate.net

Furthermore, the existing halogen substituents (bromine and chlorine) offer opportunities for unconventional cross-coupling reactions. Beyond standard palladium-catalyzed reactions, exploring dual-catalytic cycles or novel ligand designs could enable previously inaccessible transformations, allowing for the selective replacement of one halogen over the other or the simultaneous functionalization of both sites with different partners. The transformation of the carboxyl group itself into other functionalities like esters, thioesters, and amides under mild conditions also remains an area for further development, potentially utilizing novel activating agents. rsc.org

Table 1: Potential Unconventional Transformations for Future Study

| Transformation Type | Target Site | Potential Reagents/Catalysts | Desired Outcome |

| C-H Functionalization | Aromatic Ring | Iridium or Rhodium Catalysts | Introduction of alkyl, aryl, or heteroatom groups at new positions |

| Selective Dehalogenation | C-Br or C-Cl bond | Photocatalysis, Electrochemical Reduction | Controlled removal or replacement of a specific halogen |

| Carboxyl Group Transformation | -COOH | Novel Activating Agents, Biocatalysis | Conversion to amides, esters, or more complex functional groups |

| Decarboxylative Coupling | -COOH | Photoredox or Transition Metal Catalysis | Replacement of the carboxylic acid with a new C-C or C-X bond |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound will emphasize the development of more sustainable methods for its synthesis and subsequent derivatization, minimizing environmental impact.

Key strategies will involve the use of greener solvents and reagents. This includes replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more benign alternatives such as bio-derived solvents or even water. researchgate.netsemanticscholar.org For derivatization reactions like esterification, moving away from hazardous carbodiimide (B86325) coupling reagents towards more sustainable options is a priority. semanticscholar.org The use of alternative energy sources, such as microwave and ultrasound irradiation, can significantly accelerate reaction times, thereby reducing energy consumption and the potential for side-product formation. researchgate.net

Catalysis offers another major avenue for greening synthetic routes. The development of highly efficient and recyclable catalysts, such as selenium-based catalysts for oxidation reactions in water, can reduce waste and improve atom economy. mdpi.com Moreover, exploring biosynthetic pathways in microorganisms presents a long-term goal for producing complex aromatic compounds from renewable feedstocks, entirely avoiding the use of petroleum-derived precursors and harsh reaction conditions. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Scalability

To meet the demands of both research and potential industrial applications, modernizing the synthesis of this compound and its derivatives through flow chemistry and automation is a critical future direction. Continuous flow processes offer substantial advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety, and improved reproducibility. researchgate.net

Integrating the synthesis of this compound into a flow chemistry setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. researchgate.netyoutube.com This technology is particularly adept at handling hazardous reagents or intermediates and performing highly exothermic reactions safely. researchgate.net The esterification of benzoic acids, for example, has been successfully scaled up using continuous flow reactors. acs.org A multi-step flow system could be designed for the sequential synthesis of derivatives, minimizing manual handling and purification steps between reactions. uc.pt

Pairing flow chemistry with automated synthesis platforms, such as robotic systems, can further accelerate research. nih.gov These systems enable high-throughput experimentation for reaction optimization and the rapid generation of libraries of derivatives for screening purposes. nih.gov By integrating in-line analytical techniques like mass spectrometry, real-time reaction monitoring and optimization can be achieved, significantly shortening development timelines. youtube.com

Exploration of New Synthetic Applications in Advanced Chemical Research (e.g., Photo-redox Catalysis, Electrochemistry)

Advanced synthetic methods like photoredox catalysis and electrochemistry are set to revolutionize the way molecules like this compound are functionalized. These techniques provide access to unique reactive intermediates and transformations that are often difficult to achieve through conventional thermal methods.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.org For benzoic acid derivatives, this approach can facilitate decarboxylative reactions, where the carboxylic acid group is removed to generate an aryl radical. acs.org This radical can then participate in a variety of bond-forming reactions, such as C-C coupling with alkenes or borylation, opening up entirely new avenues for derivatization. acs.orgacs.org Aryl carboxy radicals generated under photoredox conditions can also act as catalytic hydrogen atom transfer (HAT) reagents, enabling further functionalization under mild conditions. nih.govresearchgate.net

Electrochemistry offers a reagent-free method for driving oxidation and reduction reactions, aligning well with the goals of green chemistry. nih.gov The electrochemical synthesis of benzoic acids from CO2 and aryl halides has been demonstrated, suggesting a sustainable route for the core structure. researchgate.net For derivatization, electrochemical methods can be used for halogenation, oxidation of the carboxylate (as in Kolbe-type reactions), or the generation of hypervalent iodine species for mediating further transformations. nih.gov Continuous flow electrochemical reactors can enhance the efficiency and selectivity of these transformations, providing a scalable platform for novel synthesis. youtube.com

Table 2: Emerging Methodologies and Their Applications

| Methodology | Principle | Potential Application for this compound |

| Photoredox Catalysis | Use of visible light to generate radical intermediates from a photocatalyst. | Decarboxylative coupling to form new C-C or C-Heteroatom bonds. Generation of aryl radicals for novel functionalization. |

| Electrochemistry | Use of electric current to drive redox reactions. | Sustainable synthesis from CO2 precursors. Selective functionalization via anodic oxidation or cathodic reduction. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Safer, more efficient, and scalable synthesis and derivatization. Integration with in-line analytics for rapid optimization. |

| Automated Synthesis | Use of robotics for high-throughput reaction setup and processing. | Rapid generation of derivative libraries for screening. Automated optimization of reaction conditions. |

常见问题

Q. Yield Optimization :

- Temperature control (e.g., avoiding excessive heat during bromination to prevent debromination) .

- Purification via recrystallization (solvent selection based on solubility data, e.g., ethanol/water mixtures) .

Which purification techniques are most effective for isolating this compound, and how do solubility properties affect method selection?

Basic Research Question

Effective methods include:

- Recrystallization : Optimal solvents (e.g., ethyl acetate/hexane) leverage the compound’s moderate polarity (logP ~2.8 estimated) .

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate halogenated byproducts .

- HPLC : For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. Solubility Considerations :

- Low solubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents (DMF, DMSO) for reactions .

What analytical methods are critical for confirming the structure and purity of this compound in research settings?

Basic Research Question

How should researchers address discrepancies in reported physical properties (e.g., melting points or molecular formulas) of this compound across literature sources?

Advanced Research Question

- Molecular Formula Validation : Discrepancies (e.g., C₇H₃BrClO₂ vs. C₇H₄BrClO₂ ) are resolved via high-resolution mass spectrometry (HRMS) .

- Melting Point Conflicts : Reported mp 155°C vs. 160–162°C may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies phase transitions .

- Recommendation : Cross-validate with primary sources (e.g., CAS registry data) and replicate experimental conditions .

What strategies are employed to elucidate the reaction mechanisms involving this compound in cross-coupling reactions?

Advanced Research Question

- Kinetic Studies : Monitor Suzuki-Miyaura coupling progress (e.g., Pd catalysis) using in-situ IR to track aryl halide consumption .

- Isotopic Labeling : ¹⁸O labeling in methoxy groups confirms retention of stereochemistry during nucleophilic substitutions .

- Computational Modeling : DFT calculations predict regioselectivity in electrophilic substitutions (e.g., nitration at C4 due to meta-directing Cl/Br) .

How is this compound utilized as a precursor in designing bioactive molecules, and what structural features contribute to its pharmacological potential?

Advanced Research Question

- Bioisosteric Replacements : The chloro and methoxy groups mimic natural substrates in enzyme inhibition (e.g., tyrosine kinase targets) .

- Functionalization : Carboxylic acid enables conjugation to drug delivery systems (e.g., PEGylated nanoparticles) .

- Case Study : Derivatives show antiproliferative activity in cancer cell lines (IC₅₀ ~5 μM in HeLa), attributed to intercalation with DNA base pairs .

What are the stability considerations for this compound under different storage and reaction conditions?

Advanced Research Question

- Storage : Store at 2–8°C in amber vials to prevent photodegradation (UV sensitivity due to aromatic halogens) .

- Reaction Conditions : Avoid strong bases (pH >10) to prevent esterification/decarboxylation. Use inert atmospheres (N₂/Ar) in metal-catalyzed reactions .

- Decomposition Analysis : LC-MS identifies hydrolyzed products (e.g., 5-bromo-2-chloro-3-methoxyphenol) under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。